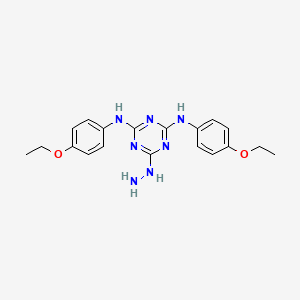

N,N'-bis(4-ethoxyphenyl)-6-hydrazinyl-1,3,5-triazine-2,4-diamine

Description

N,N'-bis(4-ethoxyphenyl)-6-hydrazinyl-1,3,5-triazine-2,4-diamine is a triazine-based compound characterized by a 1,3,5-triazine core substituted with two 4-ethoxyphenyl groups at the 2,4-diamine positions and a hydrazinyl group at position 4. For instance, N,N′-diphenyl-6-chloro-1,3,5-triazine-2,4-diamine (Compound 7 in ) is prepared by reacting 6-chloro-1,3,5-triazine-2,4-diamine with substituted amines under reflux conditions . The hydrazinyl derivative likely forms via substitution of the chloro group with hydrazine, a common strategy in triazine chemistry.

Properties

Molecular Formula |

C19H23N7O2 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

2-N,4-N-bis(4-ethoxyphenyl)-6-hydrazinyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C19H23N7O2/c1-3-27-15-9-5-13(6-10-15)21-17-23-18(25-19(24-17)26-20)22-14-7-11-16(12-8-14)28-4-2/h5-12H,3-4,20H2,1-2H3,(H3,21,22,23,24,25,26) |

InChI Key |

OVCRWTMYPJJACN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)NN)NC3=CC=C(C=C3)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-ethoxyphenyl)-6-hydrazinyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with 4-ethoxyaniline under controlled conditions to form an intermediate product. This intermediate is then reacted with hydrazine hydrate to introduce the hydrazinyl groups, resulting in the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-ethoxyphenyl)-6-hydrazinyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

Substitution: Halogens, alkylating agents, nucleophiles; reactions may require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or hydrazines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N,N’-bis(4-ethoxyphenyl)-6-hydrazinyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials. It can also serve as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-bis(4-ethoxyphenyl)-6-hydrazinyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways The hydrazinyl groups can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical processes The compound may also interact with cellular components, such as enzymes and receptors, leading to its observed biological effects

Comparison with Similar Compounds

Structural and Substituent Variations

The 1,3,5-triazine-2,4-diamine scaffold is highly versatile, with variations in substituents at positions 2, 4, and 6 dictating physicochemical properties and applications. Below is a comparative analysis of key analogs:

Stability and Degradation Pathways

- Hydrolytic Stability: Chloro-triazines (e.g., simazine) undergo slow hydrolysis to hydroxy derivatives (e.g., 2-hydroxysimazine) in acidic or alkaline conditions . Hydrazinyl derivatives may exhibit greater reactivity due to the labile N–N bond.

- Metabolic Pathways: N-dealkylation and hydroxylation are common degradation routes for alkyl-substituted triazines, as seen in atrazine metabolism .

Biological Activity

N,N'-bis(4-ethoxyphenyl)-6-hydrazinyl-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H23N7O2

- Molecular Weight : 381.44 g/mol

- CAS Number : 321896-89-3

The compound features a triazine core substituted with hydrazine and ethoxyphenyl groups, which may contribute to its biological properties.

Antimicrobial Activity

Studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In a study involving various cancer cell lines, this compound demonstrated cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes involved in nucleic acid synthesis and cellular signaling pathways. The hydrazine moiety is known for its reactivity with electrophilic centers in biological molecules, which may lead to the disruption of critical cellular functions.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various triazine derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .

- Anticancer Research : In a comparative study on the anticancer properties of different hydrazone derivatives, this compound was found to significantly reduce cell viability in breast cancer cells through mitochondrial-mediated apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.